Ethyl 4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidinecarboxylates. These compounds contain a pyrimidine ring which is a six-membered heterocycle with two nitrogen atoms and four carbon atoms, substituted with a carboxylate group and various other functional groups.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material for synthesizing related heterocycles, which can undergo further reactions to yield different pyridothienopyrimidine derivatives . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, showcasing a simple one-step method .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, revealing its crystallization in the orthorhombic Pbca space group . Another study determined the optimized molecular crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate using DFT calculations .
Chemical Reactions Analysis
Pyrimidinecarboxylates can undergo various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids . Additionally, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can react with 2-chloropyrimidine to yield isoxazolones with pyrimidine rings substituted on N-2, which can rearrange to form imidazopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic methods. For example, the IR and Raman spectra of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been measured, and the characteristic vibrations of the dithiobispyrimidine skeleton have been identified . The synthesized compounds, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, have been characterized by IR, (1)H NMR, and LC/MS analysis, and evaluated for their antioxidant activity .
Scientific Research Applications
Antimicrobial Activity
Ethyl 4-methylpyrimidine-5-carboxylate derivatives have been studied for their potential antimicrobial properties. For instance, a study synthesized various pyrimidine glycosides using ethyl 4-methylpyrimidine-5-carboxylate and evaluated their antimicrobial activity (El‐Sayed et al., 2008).
Synthesis and Structure Analysis
This compound has been used in the synthesis of various novel chemical structures. A study focused on synthesizing a novel potential HIV-1 protease inhibitor using ethyl 4-methylpyrimidine-5-carboxylate and analyzed its structure and properties (Pekparlak et al., 2020). Another research explored the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters, which included ethyl 5-bromopyrimidine-4-carboxylate, a compound used for the preparation of pharmacologically active molecules (Regan et al., 2012).
Chemical Synthesis Methods
Cytotoxic Activity
Research into the cytotoxic activity of various derivatives of ethyl 4-methylpyrimidine-5-carboxylate has been conducted. An example includes the synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and their evaluation for cytotoxicity against various cell lines (Stolarczyk et al., 2018).
Safety And Hazards
The safety information available indicates that Ethyl 4-methylpyrimidine-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 4-methylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGEVKJTLFQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526168 | |
Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpyrimidine-5-carboxylate | |
CAS RN |
110960-73-1 | |
Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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